molecular formula C8H15NO4 B3029680 N-Methoxycarbonyl-L-isoleucine CAS No. 74761-39-0

N-Methoxycarbonyl-L-isoleucine

Cat. No. B3029680
CAS RN: 74761-39-0
M. Wt: 189.21 g/mol
InChI Key: LVKROKMNCYTCHK-WDSKDSINSA-N
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Description

N-Methoxycarbonyl-L-isoleucine is a chemical compound . It has been isolated from Actinokineospora fastidiosa, an actinobacterial species . The molecular formula of N-Methoxycarbonyl-L-isoleucine is C8H15NO4 .


Molecular Structure Analysis

The molecular structure of N-Methoxycarbonyl-L-isoleucine consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information, such as bond types and lengths, is not available in the retrieved papers.

Scientific Research Applications

Pest Control

N-Methoxycarbonyl-L-isoleucine has been found to be effective in controlling agricultural pests such as Spodoptera litura and Helicoverpa armigera . The compound showed high antifeedant activity on these pests, reducing their feeding and thus limiting their damage to crops .

Mosquito Larvicidal Activity

This compound has also been used in controlling mosquito vectors such as Ae. aegypti, An. stephensi, and Cx. quinquefasciatus . It has been found to have significant larvicidal activity, making it a potential tool in the fight against mosquito-borne diseases .

Antioxidant Activities

N-Methoxycarbonyl-L-isoleucine has been found to have antioxidant activities . This makes it potentially useful in various health applications, where antioxidants are known to play a crucial role.

Real-Time Monitoring in Living Cells

A genetically-encoded nanosensor named GEII (Genetically Encoded Isoleucine Indicator) has been developed for real-time monitoring of isoleucine in living cells . This sensor, which is pH stable and isoleucine-specific, successfully performed real-time monitoring of isoleucine in bacterial and yeast cells .

Metabolic Engineering

The GEII can also be used for metabolic engineering of bacteria for enhanced production of isoleucine in animal feed industries . This could potentially lead to more efficient and cost-effective production of animal feed.

Synthesis of C- and N-substituted Isoleucine-containing Molecules

N-Methoxycarbonyl-L-isoleucine can be used in the synthesis of C- and N-substituted isoleucine-containing molecules . These molecules could potentially have a wide range of applications in various fields of research.

properties

IUPAC Name

(2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-4-5(2)6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKROKMNCYTCHK-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297795
Record name L-Isoleucine, N-(methoxycarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxycarbonyl-L-isoleucine

CAS RN

74761-39-0
Record name L-Isoleucine, N-(methoxycarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74761-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxycarbonyl-L-isoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Isoleucine, N-(methoxycarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Isoleucine, N-(methoxycarbonyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-METHOXYCARBONYL-L-ISOLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C390S604W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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